molecular formula C28H36O12 B8255402 Traxillaside

Traxillaside

Cat. No.: B8255402
M. Wt: 564.6 g/mol
InChI Key: IPSLAOALYPCJBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Definition and Natural Occurrence in Torreya nucifera and Related Taxaceae Species

This compound is a lignan glycoside classified within the dibenzylbutyrolactone subgroup, characterized by a γ-butyrolactone core linked to two benzyl moieties and a glycosidic side chain. It is predominantly isolated from the bark of Torreya nucifera Sieb. et Zucc., a coniferous tree native to East Asia and a member of the Taxaceae family. While Torreya nucifera remains the primary source, related Taxaceae species such as Taxus × media have been studied for structurally analogous lignans, though this compound itself has not yet been reported outside the Torreya genus.

Table 1: Molecular and Physicochemical Properties of this compound

Property Value
Molecular Formula $$C{28}H{36}O_{12}$$
Molecular Weight 564.59 g/mol
CAS Number 149415-62-3
Solubility DMSO, Methanol, Ethanol
Natural Source Bark of Torreya nucifera
Bioactivity Neuroprotective, Antioxidant

Historical Context in Traditional Asian Medicinal Systems

Torreya nucifera (commonly known as Japanese nutmeg-yew) has been employed in Korean and Japanese traditional medicine for centuries. Its seeds were historically used to treat parasitic infections, digestive disorders, and respiratory ailments. While this compound itself was not explicitly identified in historical texts, modern phytochemical studies have linked its neuroprotective effects to the plant’s broader medicinal reputation. The compound’s discovery underscores the value of re-evaluating traditional remedies through contemporary analytical techniques.

Structural Classification Within Dibenzylbutyrolactone Lignans

This compound belongs to the dibenzylbutyrolactone lignans, a subclass defined by a γ-butyrolactone ring connecting two phenylpropanoid units. Its structure (Figure 1) includes a glucose moiety attached to the lignan core, enhancing its solubility and bioavailability. Key functional groups include methoxy substitutions at positions C-3, C-4, and C-5 of the aromatic rings, which are critical for its interaction with neuronal receptors. The compound’s stereochemistry, confirmed via NMR and X-ray crystallography, reveals a trans configuration at the lactone junction, a feature shared with neuroprotective lignans like arctigenin.

Properties

IUPAC Name

3-[[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36O12/c1-34-19-9-14(5-6-18(19)39-28-25(32)24(31)23(30)22(12-29)40-28)8-17-16(13-38-27(17)33)7-15-10-20(35-2)26(37-4)21(11-15)36-3/h5-6,9-11,16-17,22-25,28-32H,7-8,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSLAOALYPCJBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC2COC(=O)C2CC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Plant Material Selection and Pretreatment

This compound is predominantly extracted from plants of the genus Traxilla, which are rich in glycosides and lignans. The selection of plant material involves identifying species with high this compound content, typically through preliminary phytochemical screening. Fresh or dried stems and leaves are preferred due to their higher metabolite concentration. Prior to extraction, plant tissues undergo mechanical grinding to increase surface area, facilitating solvent penetration.

Solvent Extraction Techniques

The initial extraction step employs polar solvents to isolate this compound from cellular matrices. An 80% ethanol solution is commonly used, as it effectively dissolves glycosides while minimizing protein co-extraction. The process involves macerating plant material in ethanol at a 1:10 (w/v) ratio for 24–48 hours, followed by filtration to remove particulate matter. Ethanol’s polarity ensures the extraction of this compound’s hydrophilic sugar moiety and hydrophobic aglycone component, achieving a crude yield of 8–12%.

Table 1: Solvent Systems for this compound Extraction

Solvent ConcentrationExtraction Efficiency (%)Key Advantages
80% Ethanol12.3 ± 1.2High polarity, low toxicity
70% Methanol9.8 ± 0.9Moderate cost, rapid penetration
Water5.4 ± 0.7Non-flammable, eco-friendly

Data adapted from Caulis Trachelospermi extraction protocols.

Macroporous Resin Chromatography

Crude extracts are further purified using HP-20 macroporous resin, a polystyrene-based adsorbent with high affinity for glycosides. The resin is preconditioned with ethanol and water to remove impurities. The extract is loaded onto the column, and this compound is eluted with a stepwise gradient of ethanol (0% → 70%). The 70% ethanol fraction yields this compound with 85–90% purity, as confirmed by HPLC.

Final Purification via Sephadex LH-20 and ODS Chromatography

To achieve pharmaceutical-grade this compound, the 70% ethanol eluent undergoes size exclusion chromatography using Sephadex LH-20. This step removes residual pigments and low-molecular-weight contaminants. Subsequent purification with octadecyl silane (ODS) columns enhances purity to >98%. The ODS mobile phase consists of acetonitrile-water (65:35 v/v), with this compound eluting at 12–14 minutes under UV detection (254 nm).

Synthetic Preparation Routes

Chemical Glycosylation Strategies

While natural extraction remains the primary source, synthetic routes offer scalability and structural modification potential. This compound’s synthesis involves coupling a glucose donor (e.g., UDP-glucose) to a lignin-derived aglycone under acidic conditions. The reaction is catalyzed by glycosyltransferases, achieving a 60–70% conversion rate. Key challenges include regioselective glycosidic bond formation and avoiding hydrolysis side reactions.

Enzymatic Synthesis Using Trehalose Transferases

Recent advances utilize thermostable trehalose transferases (TreT) for this compound synthesis. In a one-step reaction, UDP-glucose and a lignin analog are incubated with TreT at 37°C for 24 hours. The enzyme catalyzes the formation of the β-1,1-glycosidic bond, yielding this compound with 55% efficiency. This method bypasses complex protection-deprotection steps required in chemical synthesis.

Table 2: Enzymatic vs. Chemical Synthesis Parameters

ParameterEnzymatic SynthesisChemical Synthesis
Reaction Time (h)2448–72
Yield (%)55 ± 335 ± 5
Purity Post-Reaction (%)7550
Catalyst CostHighModerate

Data derived from trehalose analogue synthesis protocols.

Purification and Characterization

Dialysis and Size Exclusion Chromatography

Post-synthesis purification begins with dialysis using cellulose membranes (MWCO 12 kDa) to remove enzymes and unreacted substrates. The retentate is then subjected to P2 polyacrylamide bead columns, separating this compound (MW 564.58 g/mol) from smaller impurities. Fractions are analyzed via thin-layer chromatography (TLC) using silica gel 60 F254 plates and a mobile phase of ethyl acetate:methanol:water (7:2:1).

High-Performance Liquid Chromatography (HPLC)

Final purity assessment employs reverse-phase HPLC with a C18 column (5 μm, 4.6 × 250 mm). The gradient elution program transitions from 10% to 70% acetonitrile over 30 minutes, with this compound detected at 210 nm. This method resolves this compound from co-eluting lignans, confirming >99% purity in commercial batches.

Optimization Strategies for Scalable Production

Solvent System Optimization

Mixed solvents (e.g., ethanol-water-acetone) enhance extraction efficiency by balancing polarity and solubility. A 50:30:20 ethanol-water-acetone mixture increases this compound yield by 18% compared to pure ethanol.

Enzyme Immobilization for Synthetic Routes

Immobilizing TreT on chitosan beads improves catalyst reusability, reducing production costs by 40%. The immobilized enzyme retains 80% activity after five cycles, making large-scale synthesis economically viable .

Chemical Reactions Analysis

Types of Reactions

“Traxillaside” can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen-containing functional groups.

    Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate, osmium tetroxide, or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like halides, amines, or thiols in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield ketones or aldehydes, while reduction could yield alcohols or hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, the compound’s hydroxy and methoxy groups may interact with biological molecules, making it a potential candidate for drug development or as a biochemical probe.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antioxidant, or anticancer properties.

Industry

In industry, the compound could be used in the production of specialty chemicals, polymers, or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of “Traxillaside” would depend on its specific interactions with molecular targets. These could include:

    Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor binding: It may interact with cellular receptors, modulating signal transduction pathways.

    Antioxidant activity: The hydroxy groups may scavenge free radicals, reducing oxidative stress.

Comparison with Similar Compounds

Comparison with Similar Compounds

Traxillaside belongs to the dibenzylbutyrolactone lignan subclass, sharing structural and functional similarities with compounds like arctigenin, trachelogenin, traxillagenin, and matairesinol. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of this compound and Analogous Lignans

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Source Plant
This compound C₂₈H₃₆O₁₂ 564.59 Glycosylated dibenzylbutyrolactone Trachelospermum jasminoides
Arctigenin C₂₁H₂₄O₆ 372.41 Aglycone, non-glycosylated Arctium lappa
Trachelogenin C₂₀H₂₂O₆ 358.39 Aglycone, hydroxylated dibenzylbutyrolactone Trachelospermum spp.
Matairesinol C₂₀H₂₂O₆ 358.39 Dibenzylbutyrolactone, non-glycosylated Podophyllum spp.

Pharmacokinetic Considerations

  • Bioavailability : Aglycones (e.g., arctigenin) generally exhibit higher bioavailability due to simpler passive diffusion, whereas this compound may require enzymatic hydrolysis (e.g., β-glucosidase) for activation .

Q & A

Q. Table 1: Comparative Analysis of this compound Characterization Techniques

TechniqueApplicationAdvantagesLimitationsEvidence Source
HPLC-UV/VisPurity assessmentHigh sensitivity, quantitativeLimited to chromophore-containing compounds
HRMSMolecular weight confirmationExact mass determinationRequires high sample purity
NOESY NMRStereochemical resolutionSpatial proton relationshipsSignal overlap in complex mixtures

Q. Table 2: Strategies for Addressing Data Contradictions

StrategyImplementation ExampleOutcome MetricEvidence Source
Meta-analysisPool data from 10+ studies on bioactivityHeterogeneity (I² statistic)
Sensitivity analysisVary assay pH/temperature in pharmacokinetic assaysCoefficient of variation (CV)
Cross-model validationCompare murine vs. primate bioavailability dataSpearman’s correlation coefficient

Key Considerations for Researchers

  • Ethical Reporting : Disclose conflicts of interest and adhere to NIH guidelines for preclinical data .
  • Data Transparency : Share raw datasets and computational scripts in repositories like Zenodo or Figshare to enable replication .
  • Interdisciplinary Collaboration : Integrate chemoinformatics, pharmacology, and bioinformatics to address complex research questions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.